Z-Asn-OH

Description

Significance of Amino Acid Protection in Organic Synthesis

Amino acid protection is paramount in organic synthesis, particularly in peptide chemistry, to ensure regioselectivity and prevent undesired side reactions. By temporarily masking specific functional groups, chemists can direct the coupling reaction to the desired amino and carboxyl termini, facilitating the stepwise assembly of a peptide chain with a defined sequence. sbsgenetech.comlibretexts.org This selective masking is crucial for achieving high yields and purity of the final peptide product. Protecting groups also play a role in controlling stereochemistry and facilitating purification processes. sbsgenetech.com

Overview of Z-Asn-OH as a N-α-Protected Asparagine Derivative

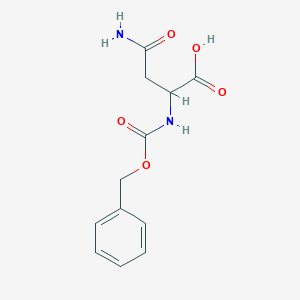

This compound is a derivative of L-asparagine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. sigmaaldrich.comtargetmol.com This protecting group renders the alpha-amino group unreactive under the conditions used for peptide bond formation, allowing the carboxyl group of this compound to selectively react with the free amino group of another amino acid or a growing peptide chain. The structure of this compound includes the asparagine side chain amide group, which may also require protection depending on the synthesis strategy employed. guidechem.comgoogle.com this compound has been primarily utilized in solution-phase peptide synthesis. sigmaaldrich.compeptide.com

Key properties of this compound include its molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . sigmaaldrich.comfishersci.com It typically appears as a white powder or crystals with a melting point between 163-165 °C. sigmaaldrich.com

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Linear Formula | NH2COCH2CH(NHCOOCH2C6H5)COOH | sigmaaldrich.com |

| CAS Number | 2304-96-3 | sigmaaldrich.comfishersci.com |

| Molecular Weight | 266.25 g/mol | sigmaaldrich.comfishersci.com |

| Appearance | Powder or crystals | sigmaaldrich.com |

| Color | White | sigmaaldrich.com |

| Melting Point | 163-165 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D +6°, c = 1.6 in acetic acid | sigmaaldrich.com |

| Reaction Suitability | Solution phase peptide synthesis | sigmaaldrich.com |

| PubChem CID | 75314 | fishersci.com |

Historical Context and Evolution of Protecting Group Strategies in Peptide Chemistry

The concept of using protecting groups to enable controlled chemical reactions has been fundamental to organic synthesis for centuries. researchgate.net In peptide chemistry, the need for selective protection became evident with early attempts to synthesize peptides. The first synthesis of a dipeptide, glycyl-glycine, was achieved at the beginning of the 20th century. researchgate.net However, synthesizing longer, well-defined peptides remained challenging due to the issues of regioselectivity and side reactions.

A significant advancement came with the introduction of the carbobenzoxy (Cbz) group, also known as the benzyloxycarbonyl (Z) group, by Bergmann and Zervas in 1932. researchgate.netnih.govbachem.com This marked the creation of the first reversible N-alpha-protecting group specifically designed for peptide synthesis. nih.gov The Z group could be introduced easily and, importantly, removed under conditions that did not cleave the newly formed peptide bonds. researchgate.netbachem.com This innovation paved the way for the systematic, stepwise synthesis of peptides in solution. nih.gov

While the Z group was a cornerstone of early solution-phase peptide synthesis, the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s revolutionized the field. researchgate.netpeptide.combiotage.comwikipedia.org SPPS, for which Merrifield received the Nobel Prize in Chemistry in 1984, involves anchoring the C-terminal amino acid to an insoluble solid support, allowing for the sequential addition of protected amino acids and the easy removal of excess reagents and byproducts by filtration. peptide.combiotage.comwikipedia.orgthermofisher.com

SPPS primarily utilizes different N-alpha-protecting groups, most notably the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.combiotage.comwikipedia.orgthermofisher.com The Boc strategy, introduced by Merrifield, employs acid-labile Boc for N-alpha protection and benzyl-based groups for side-chain protection. researchgate.netpeptide.comseplite.com The Fmoc strategy, introduced later, uses a base-labile Fmoc group for N-alpha protection and tert-butyl-based groups for side-chain protection. researchgate.netnih.govpeptide.combiotage.com These strategies utilize the concept of orthogonality, where different protecting groups are removed under distinct chemical conditions, allowing for selective deprotection during the synthesis process. peptide.compeptide.combiosynth.comiris-biotech.de

While Fmoc and Boc have become the predominant N-alpha-protecting groups in modern SPPS, the Z group remains relevant, particularly in solution-phase synthesis and for specific applications where its cleavage conditions (typically hydrogenolysis or strong acids) are advantageous or compatible with other protecting groups used. peptide.combachem.combachem.com The evolution of protecting group strategies continues to be an active area of research aimed at improving the efficiency, purity, and scope of peptide synthesis. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883824 | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-96-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxy-L-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing Z Asn Oh

Z-Asn-OH in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS) involves the formation of peptide bonds between amino acids or peptide fragments in a homogeneous solution. This compound is well-suited for LPPS due to the stability of the benzyloxycarbonyl (Z) group under typical solution-phase reaction conditions and its cleavability when required. The Z group is one of the historically significant protecting groups in peptide synthesis, introduced by Bergmann and Zervas in 1932.

Reaction Mechanisms and Conditions for this compound Coupling

The coupling of this compound to another amino acid or peptide fragment in solution phase typically involves activating the carboxyl group of this compound to facilitate nucleophilic attack by the free amino group of the coupling partner. Various activation methods are employed, including the formation of activated esters (e.g., nitrophenyl esters) or the use of coupling reagents such as carbodiimides.

For example, Z(OMe)-Asn-OH has been coupled using the 4-nitrophenyl ester procedure in the synthesis of protected peptide fragments. The general mechanism for peptide coupling involves the reaction of a protected amino acid's activated carboxyl group with an unprotected amino group to form an amide bond. While carbodiimides like DCC are effective coupling reagents, they can lead to side reactions, including racemization and the formation of N-acylureas.

The Z group itself is commonly introduced by reacting asparagine with benzyl (B1604629) chloroformate (Z-Cl) in the presence of a base, such as sodium bicarbonate, in aqueous or mixed solvent systems.

Strategies for this compound Incorporation into Peptide Sequences

In LPPS, this compound can be incorporated into peptide sequences through stepwise elongation or fragment condensation. In stepwise synthesis, this compound, with its protected Nα-amine, can be coupled to the C-terminus of a growing peptide chain. Alternatively, in fragment condensation, a Z-protected peptide fragment containing C-terminal asparagine can be coupled to a peptide fragment with a free N-terminus.

The Z group's removal is typically achieved through catalytic hydrogenation, which cleaves the benzyloxycarbonyl group to yield the free amine, toluene, and carbon dioxide. This method is advantageous as it is mild and generally leaves peptide bonds and many side-chain protecting groups unaffected. Acidolysis with strong acids like HBr in acetic acid or TFA can also remove the Z group, although this is less selective and can affect acid-labile side-chain protections.

This compound in Solid-Phase Peptide Synthesis (SPPS): Adaptations and Considerations

Solid-phase peptide synthesis (SPPS) involves the assembly of a peptide chain on an insoluble solid support. While the Fmoc strategy is predominant in modern SPPS, the Boc strategy, which often utilizes Z-protected amino acids for certain residues, is still employed. The compatibility of this compound with SPPS is largely dictated by the chosen protecting group strategy and the lability of the Z group to the deprotection conditions.

Compatibility with SPPS Resins and Linkers

In Boc-based SPPS, where repetitive Nα-deprotection is carried out using trifluoroacetic acid (TFA), the Z group on the alpha-amine of asparagine is generally stable to these conditions. This makes this compound suitable for incorporation into peptide chains synthesized using the Boc strategy. Resins and linkers used in Boc SPPS are typically designed to be cleaved by strong acids, such as HF or TFMSA, at the end of the synthesis, which also removes the acid-labile Z group from the N-terminus if it is the final residue, or from side chains if Z is used for side-chain protection (though less common for Asn side chain). Examples of resins used in Boc SPPS include Merrifield resin and PAM resin.

The choice of linker is crucial, ensuring stability throughout the synthesis cycles and efficient cleavage of the peptide from the resin under conditions that also remove the protecting groups.

Challenges and Solutions for Asparagine Derivative Side Reactions in SPPS

Asparagine residues are prone to several side reactions during SPPS, which can impact peptide purity and yield. One significant issue is the dehydration of the asparagine side-chain amide to form a nitrile. This is particularly problematic when using activating reagents, especially carbodiimides. Using pre-activated asparagine derivatives or employing specific coupling conditions can minimize this side reaction.

Another major challenge is aspartimide formation, an intramolecular cyclization reaction occurring through the attack of the peptide backbone nitrogen on the aspartic acid or asparagine side-chain carbonyl. This is particularly prevalent with sequences containing -Asp-Gly- or -Asn-Gly- and can lead to the formation of undesired isoimide (B1223178) or rearrangement products upon hydrolysis. While side-chain protection of asparagine can help, the asparagine side-chain amide is often left unprotected in Boc chemistry when this compound is used for Nα-protection, which can exacerbate dehydration issues. In Fmoc SPPS, the trityl (Trt) group is commonly used for asparagine side-chain protection to suppress dehydration and improve solubility.

Poor solubility of unprotected asparagine derivatives in SPPS solvents like DMF can also lead to incomplete couplings. Strategies to address these challenges include optimizing coupling reagents and protocols, controlling reaction times and temperatures, and in some cases, exploring alternative side-chain protecting groups or backbone modifications.

Orthogonal Protection Strategies and Z-Group Compatibility

Orthogonal protection is a strategy where protecting groups can be removed selectively under different chemical conditions. The Z group, being cleavable by both acidolysis and hydrogenolysis, offers versatility in orthogonal protection schemes.

In the context of this compound, the Z group on the alpha-amine can be removed selectively by catalytic hydrogenation without affecting many common side-chain protecting groups used in Boc chemistry that are stable to these conditions. This allows for the specific deprotection of the N-terminus for subsequent coupling or modification.

While the Z group is compatible with the acid-labile nature of Boc chemistry's final cleavage, it is generally not orthogonal to the base-labile Fmoc group used for Nα-protection in Fmoc SPPS, as the basic conditions would also remove the Z group. The primary orthogonal system in widespread SPPS is the Fmoc/tBu pair, where the Fmoc group is removed by a base (e.g., piperidine) and tBu-based side-chain protections and the peptide-resin linker are cleaved by acid (e.g., TFA).

Z-Group Cleavage Mechanisms in Complex Synthetic Sequences

The Z group is a temporary protecting group in peptide synthesis, meaning it is selectively removed at specific stages to allow for the elongation of the peptide chain. thieme-connect.depeptide.com The primary method for Z-group cleavage is catalytic hydrogenation, typically using palladium catalysts (such as Pd/C or palladium black) under a hydrogen atmosphere or via transfer hydrogenation with hydrogen donors like cyclohexene, cyclohexa-1,4-diene, formic acid, or ammonium (B1175870) formate. thieme-connect.de This method cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide as byproducts. thieme-connect.dethieme-connect.de

In complex synthetic sequences, the choice of deprotection method is crucial to ensure orthogonality with other protecting groups present in the molecule. While catalytic hydrogenation is effective, its use in SPPS can be limited by the deposition of reduced palladium on the resin, particularly in final deprotection or resin-cleavage steps. thieme-connect.de For side-chain amino groups protected with Z in SPPS, cleavage using strong acids like HBr in acetic acid or HF is employed, although this is typically reserved for the final cleavage from the resin. thieme-connect.depeptide.com

Sequential Deprotection and Purification Methodologies

Sequential deprotection is a cornerstone of stepwise peptide synthesis, where the temporary Nα-protecting group (like Z) is removed after each coupling step to allow the addition of the next amino acid. thieme-connect.depeptide.com Following deprotection, purification steps are often necessary to remove excess reagents, byproducts, and truncated or modified peptide sequences before the next coupling reaction.

In solution-phase synthesis, purification can involve techniques such as solvent extraction, precipitation, and crystallization. For SPPS, the solid support allows for simpler purification by washing the resin extensively after each deprotection and coupling step. peptide.com However, impurities can still arise from incomplete reactions, side-chain rearrangements, and racemization. ajpamc.com

Purification of the final cleaved peptide from the resin often involves techniques like preparative HPLC to achieve the desired purity. ajpamc.comsigmaaldrich.com Incomplete side-chain deprotection can be a challenge, particularly with certain protecting groups, and may require extended cleavage times or optimized conditions. sigmaaldrich.com Monitoring the removal of protecting groups by techniques like HPLC can be essential for optimizing cleavage conditions. sigmaaldrich.com

Advanced Synthetic Applications of this compound

This compound serves as a versatile building block, enabling the synthesis of a wide array of peptides and complex molecular architectures. Its protected form ensures the integrity of the asparagine residue during challenging synthetic procedures.

Incorporation into Complex Molecular Architectures

The controlled reactivity afforded by the Z-protecting group allows for the incorporation of asparagine residues into complex molecular structures beyond simple linear peptides. This can include cyclic peptides, branched peptides, and peptide conjugates. researchgate.net The compatibility of this compound with various coupling reagents and synthetic strategies facilitates its use in convergent approaches where pre-synthesized peptide fragments are ligated.

While direct examples of this compound incorporation into highly complex non-peptide architectures were not extensively detailed in the search results, the principle of using protected amino acids as building blocks for diverse structures is well-established in organic synthesis. nih.gov The ability to selectively deprotect the amino group allows for further functionalization or coupling reactions within a complex synthetic sequence.

Synthesis of Glycopeptides and Other Post-Translationally Modified Peptides Utilizing Asparagine Scaffolds

Asparagine residues are key sites for N-glycosylation, a crucial post-translational modification in proteins where a glycan is attached to the nitrogen atom of the asparagine side-chain amide within the consensus sequence Asn-Xxx-Ser/Thr (where Xxx is any amino acid except proline). rsc.orgox.ac.uk this compound, or appropriately side-chain protected asparagine derivatives, are fundamental building blocks for the chemical synthesis of N-linked glycopeptides.

The synthesis of glycopeptides often involves incorporating a pre-synthesized glycosylated asparagine building block into the peptide chain using standard peptide coupling techniques. rsc.org Alternatively, the glycan can be attached to the asparagine residue after the peptide chain has been assembled, although this can be more challenging. rsc.org

Beyond glycosylation, asparagine residues can undergo other modifications, such as deamidation, which can lead to isoaspartate formation and potentially peptide bond cleavage or crosslinking in long-lived proteins. nih.gov Understanding the reactivity of the asparagine side chain, even in its protected form, is important when synthesizing peptides that mimic or contain these modifications. Asparagine surrogates have also been developed for the synthesis of N-linked glycopeptide mimetics. researchgate.net

This compound as a Building Block for Biologically Active Peptides and Analogues

Many biologically active peptides contain asparagine residues that are critical for their structure, function, or post-translational modification. researchgate.netuni-muenchen.de this compound is therefore a crucial starting material for the synthesis of these peptides and their analogues.

Examples of biologically active peptides where asparagine plays a role include hormones, neuropeptides, and antimicrobial peptides. researchgate.net The synthesis of these molecules often requires the controlled incorporation of protected amino acids like this compound using robust and efficient coupling strategies. The ability to synthesize peptides containing asparagine allows for the study of the role of this residue in biological activity and the development of peptide-based therapeutics. The introduction of pseudodipeptides, including those incorporating asparagine mimetics, into biologically active peptides like oxytocin (B344502) and vasopressin has been shown to impact their biological activities. researchgate.net

Analytical and Characterization Techniques for Z Asn Oh and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Enantiomeric Purity

Chromatographic techniques are widely employed to determine the chemical purity and enantiomeric excess of protected amino acids like Z-Asn-OH tandfonline.comnih.gov. High-Performance Liquid Chromatography (HPLC) is the most frequently used method for this purpose tandfonline.com.

High-Performance Liquid Chromatography (HPLC) of Protected Amino Acids

HPLC is a powerful tool for analyzing protected amino acids, offering high resolution and quantitative capabilities thieme-connect.dejafs.com.pl. Both normal-phase and reversed-phase HPLC have been applied to the analysis of protected amino acids and small peptides thieme-connect.de. Reversed-phase HPLC (RP-HPLC) using stationary phases like ODS-Hypersil columns is a common approach tandfonline.com. Detection is often achieved using UV spectroscopy, as protected amino acids with chromophores, such as the Z group, absorb UV light tandfonline.com. For compounds lacking strong UV absorbance, pre-column derivatization with reagents like Marfey's reagent can be used to form detectable derivatives tandfonline.com.

Chiral Separation Techniques for this compound and Related Stereoisomers

Ensuring the enantiomeric purity of protected amino acids is critical in peptide synthesis to prevent racemization and the formation of unwanted diastereomers tandfonline.comtandfonline.com. Chiral separation techniques, primarily using HPLC, are employed for this assessment tandfonline.comtandfonline.comrsc.org.

Direct chiral separation methods utilize chiral stationary phases (CSPs) or chiral additives in the mobile phase to resolve enantiomers tandfonline.comtandfonline.comrsc.org. Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin (B1679390) A, have proven effective for the chiral analysis of N-blocked amino acids, including those with Boc and Fmoc protecting groups . While specific data for this compound on these phases may vary, these CSPs offer broad selectivity for a variety of protected amino acids .

Indirect chiral separation involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on standard achiral stationary phases tandfonline.comrsc.org. This approach can sometimes yield better resolution compared to direct methods tandfonline.com. The enantiomeric purity of this compound is a key quality control parameter, with typical specifications requiring the enantiomer content (e.g., D-isomer) to be 0.5% or less by HPLC watanabechem.co.jp.

Spectroscopic and Spectrometric Analysis in Structural Elucidation

Spectroscopic and spectrometric methods provide valuable information for confirming the structure and identity of this compound and its derivatives.

Application of Mass Spectrometry (MS) for Characterization of this compound Adducts and Peptide Fragments

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis shimadzu-webapp.eu. MS can be used to characterize this compound itself, as well as its adducts and peptide fragments containing this residue acs.orgdtic.mil.

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used in conjunction with MS for peptide and protected amino acid analysis acs.org. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that can help confirm the amino acid sequence and identify modifications or adducts shimadzu-webapp.euwikipedia.org. For peptides containing asparagine, characteristic neutral losses, such as the loss of ammonia (B1221849) (-17 Da) from the asparagine side chain, can be observed in fragmentation spectra acs.orgwikipedia.org. MS analysis can also be used to identify adducted peptides, for instance, those modified by agents like sulfur mustard dtic.mil.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Peptide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation, providing detailed information about the connectivity and environment of atoms within a molecule mdpi.com. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of protected amino acids like this compound rsc.org.

NMR spectroscopy can be applied to analyze this compound itself, verifying the presence and position of the Z protecting group and the asparagine core rsc.org. In peptide analysis, NMR helps in assigning resonances and can be used to identify "sequence tags" or confirm the structure of synthetic peptides containing this compound mdpi.com. NMR studies can also be used to investigate reactions involving protected amino acids, such as the formation of intermediates researchgate.net. Typical NMR data for this compound would include characteristic chemical shifts and coupling patterns for the protons and carbons of the asparagine backbone, the amide group, and the benzyloxycarbonyl group rsc.org.

Hydrophobicity Index Determination of Protected Amino Acids

The hydrophobicity of amino acids and their protected derivatives plays a significant role in their behavior during chromatographic separation and in peptide synthesis imperial.ac.ukmdpi.com. The hydrophobicity index of protected amino acids can be experimentally determined, often using reversed-phase HPLC imperial.ac.uknih.govresearchgate.net.

The retention time of a compound on a reversed-phase column is directly related to its hydrophobicity; more hydrophobic compounds are retained longer nih.govresearchgate.net. By comparing the retention times of protected amino acids to a reference, a hydrophobicity index can be derived mdpi.comnih.gov. Studies have experimentally determined hydrophobicity indices for protected amino acids with common protecting groups, considering their position within a peptide chain (N-terminal, C-terminal, or internal) imperial.ac.ukmdpi.com. Understanding the hydrophobic nature of protected amino acids is valuable for designing purification processes, particularly in fragment condensation approaches to peptide synthesis imperial.ac.uk.

Computational and Theoretical Investigations of Z Asn Oh and Asparagine Derivatives

Quantum Chemical Studies on Molecular Reactivity and Electronic Structure of Amino Acid Derivatives

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to investigate the electronic structure and reactivity of amino acids and their derivatives. These studies can reveal details about molecular properties, bond energies, and reaction mechanisms.

Density Functional Theory (DFT) Calculations for Understanding Reaction Pathways

DFT calculations have been widely applied to study the reaction pathways of asparagine and its derivatives. A significant area of focus is the deamidation reaction of asparagine, a key post-translational modification in proteins. DFT studies have investigated the pH-dependent mechanism of asparagine deamidation, the effect of solvent molecules, and its role in nonenzymatic peptide bond cleavage at asparagine sites. aip.org These calculations can unveil the stepwise pathways involved, including cyclization and deammoniation steps, often proceeding via intermediates such as succinimide (B58015) or tetrahedral intermediates. mdpi.commdpi.comnih.govacs.org For instance, computational studies have explored the deamidation of protonated asparagine and asparagine-containing dipeptides, identifying product ion structures and determining reaction mechanisms. ru.nlnih.govnih.gov DFT has also been employed to analyze the mechanisms of proton transfer involving asparagine residues in biological systems, such as photosynthetic reaction centers. nih.govacs.orgacs.org

DFT computations are also utilized to understand the mechanisms of chemical reactions involving amino acid derivatives in synthesis. They can explain reaction mechanisms, such as ring opening and lactone formation, and help elucidate the factors influencing regioselectivity. beilstein-journals.org Furthermore, computational studies, often involving DFT, are used to corroborate proposed mechanisms in the stereoselective synthesis of unnatural amino acid derivatives. rsc.orgrsc.org

Analysis of Electron Donation and Acceptor Properties

The electronic properties of amino acid side chains, including their electron donation and acceptor capabilities, are critical to their behavior in various chemical and biological processes. Computational studies contribute to understanding these properties. For example, quantum mechanical/molecular mechanical (QM/MM) approaches have been used to investigate proton transfer pathways where asparagine or glutamine side chains function as acceptors or donors. nih.gov DFT calculations can provide insights into the electron distribution within a molecule and how it changes during a reaction or interaction, which is relevant to understanding electron donation and acceptance. aip.orgnih.gov The accuracy of different DFT functionals in predicting the electronic proton affinities of amino acid side chains, a measure related to their ability to accept a proton and thus relevant to their basicity and potential as electron donors in certain contexts, has also been assessed computationally. acs.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including conformational changes and interactions in various environments. These simulations provide time-dependent information about molecular systems.

MD simulations have been used to study the solvent effect on the conformational space of asparagine. aip.org They are also instrumental in understanding the conformational control of reactions, such as the deamidation of asparagine residues within proteins. acs.orgnih.gov MD simulations can reveal how the protein environment and specific residue conformations influence reaction rates. acs.orgnih.gov

Prediction of Interaction Properties on Surfaces

Computational simulations, including MD, are valuable for predicting and understanding the interaction properties of biomolecules, such as peptides and proteins containing asparagine residues, with various surfaces. Studies have employed classical molecular dynamics to compute the binding enthalpies of peptides with surfaces like graphene. acs.org These simulations have shown that asparagine, along with arginine and glutamine, exhibits strong interactions with graphene. acs.org MD simulations have also been used to study the interaction of larger proteins, such as the SARS-CoV-2 spike glycoprotein, with surfaces like graphite (B72142) and cellulose, identifying the amino acid residues involved in surface contacts, including asparagine. aip.orgbiorxiv.org These computational approaches help to understand the mechanisms of adsorption and the factors determining binding specificity. aip.orgbiorxiv.orgcambridge.org

Conformational Landscapes and Their Influence on Reactivity

Computational methods, including quantum chemistry and MD simulations, are used to map the conformational landscapes of amino acids and their derivatives and to understand how these landscapes influence reactivity. Studies have investigated the conformational preferences of amino acid dimers, including those containing asparagine, using quantum chemical calculations and spectroscopic techniques. mdpi.com The conformational dynamics of asparagine residues in specific protein environments, such as coiled-coil interfaces, have been explored using MD simulations, revealing dynamic exchange between different conformers. nih.govacs.org Crucially, computational studies have linked specific, sometimes unusual, backbone conformations of asparagine residues to accelerated deamidation rates in proteins. acs.orgnih.gov This highlights how the conformational landscape can directly impact the chemical reactivity of an amino acid residue within a larger molecule. Conformational effects have also been shown computationally to influence the regioselectivity of reactions involving cyclic beta-amino acid derivatives. beilstein-journals.org

Computational Approaches to Stereoselectivity in Chemical Reactions

Computational methods are increasingly applied to understand and predict the stereochemical outcomes of chemical reactions, particularly in the synthesis of complex molecules like amino acid derivatives. DFT computations can be used to elucidate reaction mechanisms and determine the stereochemistry of synthesized compounds. beilstein-journals.org Computational studies can provide insights into the factors that govern stereoselectivity, such as transition state energies and the influence of catalysts or reagents. nih.gov Furthermore, computational approaches are used to support and validate the mechanisms proposed for stereoselective synthetic protocols, including those for generating unnatural alpha-amino acid derivatives. rsc.orgrsc.org While specific computational studies on the stereoselective reactions of Z-Asn-OH were not prominently found in the search results, the application of computational methods to understand and control stereoselectivity is a general and active area of research in the synthesis of amino acid derivatives.

Theoretical Models for Stereochemical Control in Amino Acid Derivatization

Stereochemical control is crucial in amino acid chemistry, particularly in the synthesis of peptides and other chiral molecules. Theoretical models, often employing quantum chemical calculations, are used to understand and predict the stereochemical outcomes of reactions involving amino acids and their derivatives. While specific theoretical models for the stereochemical control during the derivatization to this compound were not found, studies on the stereochemical behavior of asparagine and other amino acids provide relevant context. For instance, computational studies have investigated the conformational plasticity of amino acids and how interactions with other molecules can modulate these conformations, which is fundamental to understanding stereochemical outcomes in reactions. ijcrt.org Theoretical studies have also explored the origin of homochirality in amino acids through mechanisms like spontaneous optical resolution during crystallization, highlighting the importance of stereochemistry in amino acid systems. mdpi.com

Prediction of Product Ratios and Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and predicting product distributions. Studies on asparagine have utilized DFT to explore its reaction pathways under various conditions. For example, a computational study investigated the pyrolysis of asparagine, analyzing the mechanisms leading to the formation of five-membered cyclic products like maleimide (B117702) and succinimide versus six-membered diketopiperazine species. mdpi.com This study used DFT to calculate Gibbs free energy differences and energetic barriers, providing insights into the preferred reaction pathways and agreeing with experimental evidence. mdpi.com Another computational analysis focused on the mechanism of nonenzymatic peptide bond cleavage at the C-terminal side of an asparagine residue, proposing a two-step mechanism involving cyclization and C-terminal fragment release, with calculations suggesting the feasibility of this process in the presence of certain ions. acs.org These examples demonstrate how computational methods are applied to predict reaction outcomes and elucidate mechanisms for asparagine-related transformations, principles that can be extended to understand the reactions of this compound.

Computational Design and Identification of Amino Acid Derivatives with Biological Potential

Computational approaches are increasingly used in the design and identification of molecules with potential biological activity, including amino acid derivatives. This involves techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. While the searches did not yield specific studies on the computational design of this compound for biological applications, research on other amino acid derivatives illustrates this approach. For instance, computational studies have investigated the therapeutic potential of novel heterocyclic derivatives, some of which may be related to amino acids, against targets like SARS-CoV-2 proteins, using binding affinity calculations to predict their inhibitory potential. mdpi.com Another area where computational methods are applied is in predicting protein modification hotspots, such as asparagine deamidation sites, using machine learning models trained on structural and experimental data. plos.orgnih.gov These predictive models are valuable for identifying potential liabilities in protein therapeutics and can inform the design of more stable protein sequences or modified amino acids. plos.orgnih.gov The application of computational methods to understand and predict the behavior and potential biological interactions of amino acid derivatives is a growing field with relevance to compounds like this compound.

Comparative Studies with Other N Protected Asparagine Derivatives

Evaluation of Z-Asn-OH versus Fmoc-Asn-OH in Peptide Synthesis Efficiency and Side Reaction Profiles

In contrast, Fmoc-Asn-OH utilizes the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group for N-alpha protection . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its lability to mild bases, typically piperidine (B6355638) bachem.comiris-biotech.de.

A key consideration when using asparagine in peptide synthesis, particularly in Fmoc chemistry without side-chain protection, is the potential for side reactions involving the unprotected amide side chain. These side reactions can include dehydration of the amide to a nitrile and intramolecular cyclization (succinimide formation), which can lead to deamidation and racemization acs.orgnih.govresearchgate.net. Unprotected Asn and Glutamine (Gln) derivatives are often very insoluble in solvents commonly used in Fmoc-mediated SPPS, such as dimethylformamide (DMF) google.comgoogle.compeptide.com. For example, only a 0.2M solution of Fmoc-Asn-OH can be prepared in DMF, and precipitation can occur when coupling reagents are added google.comgoogle.com. This poor solubility can significantly hinder coupling efficiency google.comgoogle.com.

Analysis of Alternative Side-Chain Protecting Groups for Asparagine (e.g., Trityl, Trialkoxybenzyl)

To address the issues associated with the unprotected asparagine side chain in peptide synthesis, various protecting groups have been developed. Among the most common are the Trityl (Trt) and Trialkoxybenzyl (e.g., 2,4,6-trimethoxybenzyl, Tmob) groups.

The Trityl (Trt) group is a widely used side-chain protecting group for asparagine in Fmoc chemistry peptide.compeptide.comchemimpex.comadvancedchemtech.com. Using Fmoc-Asn(Trt)-OH in peptide synthesis helps prevent the dehydration of the amide side chain during activation, particularly with carbodiimide (B86325) reagents peptide.comadvancedchemtech.com. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA) iris-biotech.deadvancedchemtech.com. Fmoc-Asn(Trt)-OH also exhibits improved solubility compared to Fmoc-Asn-OH, dissolving readily in standard peptide synthesis reagents like DMF, whereas Fmoc-Asn-OH is only sparingly soluble peptide.compeptide.comadvancedchemtech.com.

Impact of Protecting Group Choice on Peptide Solubility and Handling Characteristics

The selection of both N-alpha and side-chain protecting groups has a significant impact on the solubility and handling characteristics of protected amino acids and intermediate peptides during synthesis. Bulky and hydrophobic protecting groups, while effective in preventing side reactions, can reduce the solubility of amino acid derivatives in polar solvents nih.goviris-biotech.de.

As discussed, unprotected Fmoc-Asn-OH has limited solubility in common SPPS solvents like DMF google.comgoogle.compeptide.com. The addition of a hydrophobic side-chain protecting group like Trityl significantly enhances the solubility of Fmoc-Asn(Trt)-OH in these organic solvents peptide.compeptide.comadvancedchemtech.com. Similarly, Tmob-protected asparagine derivatives show good solubility in organic solvents google.com.

The solubility of protected amino acids and peptides is crucial for efficient coupling reactions, particularly in solid-phase synthesis where poor solvation of the peptide-resin can lead to incomplete reactions and aggregation google.comnih.gov. Peptides with a high content of hydrophobic residues, often resulting from the incorporation of amino acids with hydrophobic protecting groups, can exhibit reduced solubility in aqueous solutions, potentially requiring the use of strong organic solvents for dissolution proimmune.com. This can have implications for downstream handling, purification, and biological assays proimmune.com.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Z-Asn-OH Synthesis and Utilization

The field of peptide synthesis is increasingly focused on developing environmentally friendly methodologies to reduce the reliance on hazardous solvents and reagents. biomatik.comrsc.org Green chemistry approaches in the context of this compound and other protected amino acids aim to improve sustainability throughout the synthesis and utilization processes. rsc.orgug.edu.plpeptide.com

Aqueous Media Peptide Synthesis with Z-Protected Amino Acids

Traditional solid-phase peptide synthesis (SPPS) often utilizes large volumes of organic solvents like N,N-dimethyl formamide (B127407) (DMF) and N-methyl pyrrolidone (NMP), contributing significantly to industrial waste. rsc.org Research is exploring the use of aqueous media for peptide synthesis as a greener alternative. While the solubility of protected amino acids, including Z-protected ones, in water can be a challenge, strategies are being developed to overcome this. rsc.orggoogle.com

One approach involves the use of water-dispersible nanoparticles of protected amino acids. rsc.org Another promising method utilizes aqueous micellar media, where the protected amino acids can be accommodated within the lipophilic core of micelles while the surrounding media is water. rsc.org Studies have successfully demonstrated the preparation of di- and tri-peptides in aqueous micellar media using Z-protected amino acids. rsc.org This indicates the potential for incorporating this compound in aqueous-based peptide synthesis, contributing to more sustainable practices.

Sustainable Methodologies for Protecting Group Introduction and Removal

The introduction and removal of protecting groups are fundamental steps in peptide synthesis, and developing sustainable methodologies for these processes is an active area of research. peptide.com The Z group is typically removed by catalytic hydrogenolysis or strong acids. researchgate.netug.edu.pl While catalytic hydrogenolysis can be a relatively mild method, it requires specific conditions and catalysts. Acidolytic removal often involves hazardous strong acids. researchgate.netug.edu.pl

Research into greener methods for Z group removal could involve exploring alternative catalysts for hydrogenolysis, enzymatic cleavage methods, or the development of new protecting groups that are cleavable under milder, more environmentally benign conditions. ug.edu.plwiley-vch.de Similarly, the introduction of the Z group can be achieved using reagents like Z-Cl or Z-succinimido carbonate (Z-OSu). wiley-vch.de Investigating more sustainable reagents or reaction conditions for the introduction of the Z group aligns with green chemistry principles.

Advanced Applications in Chemical Biology and Material Science

This compound, as a building block, is relevant to advanced applications in chemical biology and material science, particularly as a precursor for modified peptides and conjugates. frontiersin.org

This compound as a Precursor for Peptidomimetics and Constrained Peptides

Peptidomimetics and constrained peptides are molecules designed to mimic the biological activity of natural peptides but with improved properties such as enhanced stability or bioavailability. This compound can serve as a crucial precursor in the synthesis of such molecules. acs.org By incorporating a Z-protected asparagine residue, researchers can precisely control the introduction of asparagine into a growing peptide chain, which can then be further modified or cyclized to create constrained structures or peptidomimetics. acs.org The Z protecting group allows for selective manipulation during synthesis before its removal at an appropriate stage.

Development of Novel this compound Conjugates for Research Applications

The development of novel conjugates involving this compound is an area with potential for various research applications. Conjugation can involve linking this compound or peptides containing this compound to other molecules such as fluorophores, biomolecules, or materials to create probes, targeted delivery systems, or functional materials. rsc.org While specific examples of this compound conjugates were not extensively detailed in the search results, the general principle of creating amino acid and peptide bioconjugates for research purposes is well-established. rsc.org The Z protecting group provides a handle for controlled coupling reactions during the synthesis of such conjugates.

Addressing Challenges in Large-Scale Production of this compound and Peptide Products

Scaling up the production of protected amino acids like this compound and the peptides derived from them presents several challenges. biosynth.comrsc.org These challenges are both technical and economic.

One significant challenge in large-scale peptide synthesis, whether using solution phase or solid phase methods, is the efficient removal of excess reagents and by-products. bachem.combiosynth.com In SPPS, this typically involves extensive washing steps with large volumes of solvents, which is not ideal for large-scale production due to cost and environmental concerns. bachem.comrsc.org While Z-protected amino acids are often used in liquid-phase synthesis, which can achieve higher crude purity for shorter peptides, the isolation of products after each step can be laborious on a large scale. biomatik.com

For Z-protected amino acids specifically, challenges can include achieving high yields and purity during their synthesis, as well as their stability during storage and handling on a larger scale. targetmol.combachem.com The removal of the Z group on a large scale also needs to be efficient and cost-effective, while minimizing side reactions. ug.edu.plrsc.org

Furthermore, the cost and availability of protected amino acid derivatives in large quantities can be a limitation for industrial-scale syntheses. ug.edu.pl Developing more efficient and cost-effective synthetic routes for this compound and other protected amino acids is crucial for facilitating large-scale peptide production. Addressing these challenges is essential for the economical and sustainable manufacture of peptide-based products. biomatik.combiosynth.comrsc.orgug.edu.pl

Process Optimization for Industrial Scale Synthesis

Optimizing the synthesis of this compound for industrial scale production involves refining reaction parameters to maximize yield, minimize reaction time, and enhance efficiency. Large-scale synthesis of peptides, for which this compound is a building block, requires careful consideration of factors like equipment costs, cooling and heating times, and regulatory requirements. ug.edu.pl

One reported method for synthesizing N-benzyloxycarbonyl-L-aspartic acid (a related protected amino acid) at a larger scale involves reacting L-aspartic acid with benzyl (B1604629) chloroformate at elevated temperatures (35°-55°C) within a controlled pH range (9.2-12.0). google.com This high-temperature approach significantly reduced reaction time while maintaining high yield and purity, with minimal by-product formation. google.com While this example pertains to protected aspartic acid, similar principles of temperature and pH control are likely applicable to optimizing this compound synthesis on an industrial scale.

Another large-scale synthesis example involves the preparation of N-benzyloxycarbonyl-DL-asparagine, where asparagine is suspended in a mixture of water and acetone, and the pH is adjusted with sodium carbonate solution before slowly adding benzyl chloroformate at low temperatures (0-3°C), followed by a period at a higher temperature (18-20°C) for reaction completion. chemicalbook.com This process achieved a high yield on a large scale. chemicalbook.com

Efficient and scalable synthetic routes are crucial for producing protected amino acids like this compound in the quantities required for pharmaceutical and industrial applications. nih.govresearchgate.net

Mitigation of By-product Formation and Impurity Profiling

Controlling the formation of by-products and accurately profiling impurities are critical aspects of this compound synthesis, particularly for its use in pharmaceuticals and other high-purity applications. Impurities can arise from incomplete reactions, side reactions, or degradation of the product. researchgate.net

In peptide synthesis, the quality of the final peptide drug is highly dependent on its impurity profile. researchgate.net Undesired reactions during synthesis can lead to impurities such as deletion peptides, which result from incomplete coupling or deprotection steps. researchgate.netpeptide.com Side-chain reactions and amino acid modifications during cleavage are also potential sources of impurities. researchgate.net

Specific to asparagine residues within peptides, deamidation is a known degradation pathway that can lead to the formation of aspartimide, which can subsequently hydrolyze to aspartic acid and isoaspartic acid. mdpi.com This process can occur during peptide synthesis, purification, storage, and application, and its occurrence is influenced by factors such as pH. mdpi.com While this relates to asparagine within a peptide chain, understanding deamidation pathways is relevant to handling and storing this compound to maintain its purity.

Impurity profiling, often performed using techniques like HPLC, is essential for identifying and quantifying these unwanted substances. google.comresearchgate.net Knowledge of impurity structures is valuable for optimizing synthesis methods to minimize their formation. researchgate.net Strategies to mitigate by-product formation include optimizing reaction conditions, using appropriate coupling agents and additives, and employing efficient purification methods. ug.edu.plresearchgate.net For instance, in peptide synthesis, using excess protected amino acid derivatives and reagents can help drive reactions to completion and reduce side product formation. ug.edu.pl

The formation of highly reactive carbocation fragments from protecting groups like Z during cleavage steps can also lead to by-products by reacting with sensitive amino acids. rsc.org This highlights the importance of carefully controlled deprotection and cleavage procedures in synthesis involving this compound.

Q & A

Basic Research Questions

Q. How should researchers design a reproducible synthesis protocol for Z-Asn-OH?

- Methodological Answer : Begin by documenting reaction conditions (solvent, temperature, catalyst) and stoichiometry. Use and to structure the experimental section, ensuring all steps (e.g., purification via column chromatography, crystallization) are detailed for reproducibility. Include characterization data (e.g., NMR, HPLC) for intermediates and final product validation . For novel methods, specify reagent sources (e.g., anhydrous solvents, protected amino acid derivatives) and equipment calibration protocols .

Q. What analytical techniques are recommended to confirm this compound purity and identity?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a water/acetonitrile gradient to assess purity .

- NMR : Assign peaks for the Z-group (benzyloxycarbonyl, δ ~7.3 ppm aromatic protons) and asparagine side chain (amide protons, δ ~6.5–7.0 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ or [M−H]⁻) and compare with theoretical mass .

Report retention times, spectral shifts, and statistical confidence intervals for replicates .

Q. How can researchers optimize this compound stability during storage and handling?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use and to design experiments:

- Thermal Stability : Store samples at −20°C, 4°C, and 25°C; analyze degradation via HPLC at intervals (e.g., 1, 7, 30 days).

- Hydrolytic Stability : Test in aqueous buffers (pH 3–9) to identify labile groups (e.g., Z-group deprotection under acidic conditions) .

- Light Sensitivity : Expose to UV/visible light and monitor by NMR for photodegradation byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data for this compound be resolved?

- Step 1 : Replicate experiments to rule out technical errors (e.g., instrument calibration, sample preparation).

- Step 2 : Cross-validate with alternative techniques (e.g., use IR spectroscopy to confirm amide bonds if NMR is ambiguous) .

- Step 3 : Perform computational simulations (e.g., DFT for NMR chemical shift prediction) to reconcile experimental and theoretical data .

- Step 4 : Publish raw data and analysis workflows as supplemental materials to enable peer scrutiny .

Q. What strategies integrate computational chemistry with experimental data for this compound studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate this compound conformational stability in solvents (e.g., DMSO vs. water) to explain solubility trends observed experimentally .

- Docking Studies : Model interactions with enzymatic targets (e.g., asparaginase) to rationalize kinetic data .

- Machine Learning : Train models on existing synthetic yields to predict optimal reaction conditions .

Validate computational findings with controlled experiments (e.g., synthesize predicted optimal conditions and compare yields) .

Q. How can researchers address discrepancies in this compound bioactivity across studies?

- Meta-Analysis : Compile bioactivity data (e.g., IC₅₀ values) from literature, adjusting for variables like assay type (cell-free vs. cell-based) and purity thresholds .

- Experimental Replication : Reproduce key studies using standardized protocols (e.g., uniform cell lines, buffer conditions) .

- Error Analysis : Quantify uncertainties (e.g., ±SEM in dose-response curves) and use statistical tools (e.g., ANOVA) to identify outliers .

Tables for Key Data Comparison

| Parameter | Typical Range for this compound | Method | Reference |

|---|---|---|---|

| Melting Point | 185–190°C | DSC | |

| HPLC Retention Time | 8.2–8.5 min (C18, 40% ACN) | Reverse-Phase HPLC | |

| NMR δ (amide protons) | 6.7–7.1 ppm | ¹H NMR (DMSO-d₆) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.